N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide

LSD1 Epigenetics Enzyme inhibition

This Celgene Quanticel-disclosed LSD1 inhibitor is a strategic choice for laboratories building proprietary pyrimidine-acetamide SAR. Its C2-methylacetamide and C6-piperidine substitution pattern is structurally distinct from extensively patented C4-cyanophenyl LSD1 inhibitors. Procure for in-house enzymatic profiling, MAO selectivity screening, and cellular PD benchmarking against published analogs like Example 31 from US9487512—converting a data-gap into a defensible, patentably differentiated lead series.

Molecular Formula C13H20N4O
Molecular Weight 248.33
CAS No. 1796992-49-8
Cat. No. B2829021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide
CAS1796992-49-8
Molecular FormulaC13H20N4O
Molecular Weight248.33
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CNC(=O)C)N2CCCCC2
InChIInChI=1S/C13H20N4O/c1-10-8-13(17-6-4-3-5-7-17)16-12(15-10)9-14-11(2)18/h8H,3-7,9H2,1-2H3,(H,14,18)
InChIKeyMFIOTAULKCAOGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide (CAS 1796992-49-8): Procurement-Relevant Identity and LSD1 Target Profile


N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide (CAS 1796992-49-8) is a synthetic pyrimidine-acetamide small molecule that has been disclosed as a lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor [1]. The compound was originally associated with Celgene Quanticel Research, Inc. and appears under the synonym “Pyrimidine derivative 18” in the Therapeutic Target Database (TTD) [1]. Its molecular formula is C13H20N4O and molecular weight 248.32 g/mol . LSD1 (KDM1A) is a flavin-dependent histone demethylase that removes mono- and di-methyl groups from H3K4, regulating gene expression in cancer, inflammation, and neurodegeneration [2].

Why In-Class Pyrimidine-Acetamide LSD1 Inhibitors Cannot Be Casually Substituted for CAS 1796992-49-8


The LSD1 inhibitor landscape is populated by structurally diverse chemotypes including tranylcypromine derivatives, triazole–pyrimidine hybrids, and substituted pyrimidine‑acetamides, each occupying distinct regions of the FAD‑binding pocket and exhibiting divergent selectivity profiles against off‑targets such as MAO‑A, MAO‑B, and hERG [1]. Even within the narrower pyrimidine‑acetamide subclass, subtle variations in the substitution pattern on the pyrimidine C2‑methylacetamide linker and the C6‑piperidine ring can produce substantial differences in LSD1 inhibitory potency, residence time, and functional selectivity in cellular models [2]. Consequently, a procurement decision based solely on class membership risks introducing a compound with a different potency window, selectivity fingerprint, or cellular efficacy profile that may invalidate structure‑activity relationship (SAR) series data and experimental reproducibility. The following section evaluates the current state of differential evidence for CAS 1796992‑49‑8 and identifies the evidence gaps that procurement teams must resolve before selecting this compound over a comparably priced analog.

Quantitative Differentiation Evidence for N-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide (CAS 1796992-49-8) Versus Closest Analogs


LSD1 Enzyme Inhibition Potency: Absence of Public IC50 Data Prevents Direct Comparator Ranking

The Therapeutic Target Database lists N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide (Pyrimidine derivative 18) as an LSD1 inhibitor associated with Celgene Quanticel Research, Inc., referencing the patent review PMID 27019002 [1]. However, no quantitative IC50 value for this compound against recombinant LSD1 has been deposited in public databases (BindingDB, ChEMBL, PubChem BioAssay) as of the search date. In contrast, structurally related pyrimidine-acetamide LSD1 inhibitors such as Example 31 in US9487512 (IC50 = 42 nM) and Example 40 in US10329256 (IC50 = 188 nM) have published inhibition constants [2]. Without a head-to-head IC50 comparison under identical assay conditions, it is not possible to state where CAS 1796992-49-8 ranks within the pyrimidine-acetamide LSD1 inhibitor series.

LSD1 Epigenetics Enzyme inhibition

Selectivity Against Monoamine Oxidase (MAO-A/MAO-B): No Public Data Enables Comparative Selectivity Assessment

A critical differentiator among LSD1 inhibitors is selectivity over the structurally related flavin-dependent monoamine oxidases MAO-A and MAO-B, as many irreversible LSD1 inhibitors derived from the tranylcypromine scaffold also potently inhibit MAOs [1]. Newer pyrimidine-based inhibitors such as Compound 9e (LSD1-IN-40, IC50 = 9.85 nM for LSD1 with reported selectivity over MAOs) and OG-L002 (LSD1 IC50 = 20 nM, MAO-A IC50 = 1.38 µM, MAO-B IC50 = 0.72 µM) provide comparative benchmarks . No MAO-A or MAO-B inhibition data have been disclosed for N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide. The absence of these data means the compound cannot be differentiated from its peers on selectivity grounds, and the risk of spurious cellular phenotypes arising from MAO inhibition remains unquantified.

LSD1 selectivity MAO-A MAO-B Off-target profiling

Cellular Anti-Proliferative Activity: No Publicly Available In-Cell Efficacy Data

Many LSD1 inhibitors have been profiled in cancer cell lines such as MV4-11 AML, NB4 APL, Calu-6 lung adenocarcinoma, and MCF7 breast cancer cells, with reported GI50 values typically in the low-micromolar range [1]. For example, compound 6d from one pyrimidine series exhibited GI50 values of 4.2 µM against Calu-6 and 4.8 µM against MCF7 in MTS viability assays [2]. No cell-based proliferation, viability, or target engagement (e.g., H3K4me2 elevation) data have been reported for N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide. Without these data, the compound cannot be prioritized over analogs with demonstrated on-target cellular activity and defined structure–cellular-activity relationships.

Cancer cell lines Anti-proliferative Cellular pharmacodynamics

Recommended Research and Procurement Scenarios for N-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide (CAS 1796992-49-8)


SAR Expansion and Novel Derivative Synthesis

Despite the absence of public pharmacological data, CAS 1796992-49-8 retains value as a synthetic intermediate or scaffold reference for laboratories seeking to expand the structure-activity relationship (SAR) of the pyrimidine-acetamide LSD1 inhibitor class. Its C2-methylacetamide and C6-piperidine substitution pattern differentiates it from more heavily investigated C4-cyanophenyl-containing pyrimidine LSD1 inhibitors [1]. Procurement for chemical derivatization and subsequent head-to-head profiling against known analogs (e.g., US9487512 Example 31) can generate proprietary differentiation data [2].

Pharmacological Characterization and Data Gap Closure

As this compound is listed as an LSD1 inhibitor with a known corporate origin (Celgene Quanticel) in the Therapeutic Target Database [1], its procurement for in-house LSD1 enzyme inhibition assays, MAO selectivity profiling, and cellular pharmacodynamic studies represents a targeted investment to close the critical data gaps identified in Section 3. Generating an LSD1 IC50 value under standardized assay conditions (e.g., recombinant LSD1, pH 7.4, 25°C) would allow direct benchmarking against published pyrimidine-acetamide comparators [2] and potentially unlock access to a compound with a distinctive selectivity or pharmacokinetic profile.

Reference Standard for Medicinal Chemistry Patent Landscaping

The compound’s association with the patent literature reviewed in PMID 27019002 and its TTD classification as ‘Pyrimidine derivative 18’ position it as a relevant reference standard for freedom-to-operate (FTO) analyses, patent landscape mapping, and competitive intelligence in the LSD1 inhibitor space [1][3]. Its procurement for analytical characterization (NMR, HPLC purity verification) supports the rigorous comparison of proprietary compounds with the prior art.

Quote Request

Request a Quote for N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.